molecular formula C25H28N4O4 B2921108 N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 942012-41-1

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methylquinolin-4-yl)oxalamide

Cat. No. B2921108
CAS RN: 942012-41-1
M. Wt: 448.523
InChI Key: UVTHQKZFXRFRJJ-UHFFFAOYSA-N
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Description

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methylquinolin-4-yl)oxalamide, also known as Mocetinostat, is a potent and selective inhibitor of histone deacetylases (HDACs). It is a small molecule that has been shown to have significant potential in the treatment of cancer and other diseases.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has focused on the synthesis of compounds with similar structures, demonstrating methods for achieving good yields and confirming molecular structures via spectroscopic techniques and X-ray diffraction. Such studies contribute to the development of new synthetic methodologies and the understanding of structural characteristics critical for biological activity (Bai et al., 2011).

Antitumor Activity

  • A series of studies have explored the anticancer properties of compounds with quinoline and quinolone structures, highlighting their potential as antitumor agents. These investigations include the design, synthesis, and preclinical evaluation of derivatives showing significant cytotoxic activity against various cancer cell lines, contributing to the identification of new therapeutic candidates (Chou et al., 2010).

Antimicrobial and Antituberculosis Activity

  • Some research has been directed towards evaluating the antimicrobial and antituberculosis activities of related compounds, showcasing their potential in addressing infectious diseases. This includes in vitro studies to test efficacy against specific pathogens, thereby contributing to the search for new antimicrobial agents (Bai et al., 2012).

Interaction with Biological Targets

  • Investigations into how these compounds interact with biological targets have been carried out, including studies on their binding to specific receptors or enzymes. This research aids in understanding the molecular basis of their activity and the development of compounds with improved efficacy and selectivity (Bonaventure et al., 2015).

properties

IUPAC Name

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c1-17-14-22(20-8-3-4-9-21(20)27-17)28-25(31)24(30)26-16-23(29-10-12-33-13-11-29)18-6-5-7-19(15-18)32-2/h3-9,14-15,23H,10-13,16H2,1-2H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTHQKZFXRFRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC(=CC=C3)OC)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methylquinolin-4-yl)oxalamide

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